molecular formula C20H21N3S B582305 Cinchonan, 9-isothiocyanato-, (9R)- CAS No. 1333118-34-5

Cinchonan, 9-isothiocyanato-, (9R)-

Cat. No.: B582305
CAS No.: 1333118-34-5
M. Wt: 335.469
InChI Key: FDLSXPJDCINANZ-IQGAEYHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinchonan, 9-isothiocyanato-, (9R)- is a chemical compound with the molecular formula C20H21N3S and a molecular weight of 335.47. This compound is a derivative of cinchonan, which is known for its various applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan, 9-isothiocyanato-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of Cinchonan, 9-isothiocyanato-, (9R)- involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent quality and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cinchonan, 9-isothiocyanato-, (9R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield urea derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Cinchonan, 9-isothiocyanato-, (9R)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cinchonan, 9-isothiocyanato-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its biological effects. The compound may also interact with cellular pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonan, 9-isothiocyanato-, (9R)- is unique due to its specific combination of the cinchonan scaffold and the isothiocyanate functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c1-2-14-12-23-10-8-15(14)11-19(23)20(22-13-24)17-7-9-21-18-6-4-3-5-16(17)18/h2-7,9,14-15,19-20H,1,8,10-12H2/t14-,15-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSXPJDCINANZ-IQGAEYHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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